molecular formula C13H17NO2 B147142 1-(4-Methoxybenzyl)piperidin-2-one CAS No. 128773-73-9

1-(4-Methoxybenzyl)piperidin-2-one

Cat. No. B147142
M. Wt: 219.28 g/mol
InChI Key: QZXXQWFWZJWRSS-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)piperidin-2-one is a chemical compound with the molecular formula C13H17NO2 . It has a molecular weight of 219.28 g/mol . This compound is not intended for human or veterinary use and is used for research purposes .


Synthesis Analysis

While specific synthesis methods for 1-(4-Methoxybenzyl)piperidin-2-one were not found in the search results, piperidine derivatives, which this compound is a part of, have been synthesized through various intra- and intermolecular reactions . A related compound, 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one, was synthesized using lithium hexamethyldisilazide, n-butyllithium, and hexamethyldisilazane in tetrahydrofuran (THF) at -70 °C .


Physical And Chemical Properties Analysis

1-(4-Methoxybenzyl)piperidin-2-one is a solid compound . It should be stored at temperatures between 2-8°C . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Pharmacological Properties

  • Sila-Analogues of Selective σ Ligands : Derivatives of 1-(4-Methoxybenzyl)piperidin-2-one, specifically the 1'-organylspiro[indane-1,4'-piperidine] derivatives, have been recognized as high-affinity, selective σ ligands. The sila-analogues of these compounds show significant affinities for various central nervous system receptors, highlighting their potential in neuropharmacology (Tacke et al., 2003).

Anti-Alzheimer's Activity

  • Potential Anti-Alzheimer's Agents : N-benzylated derivatives of 1-(4-Methoxybenzyl)piperidin-2-one have been synthesized and evaluated for anti-Alzheimer's activity. These compounds show promising results in comparison to donepezil, a major drug for Alzheimer's disease management (Gupta et al., 2020).

Synthesis and Chemical Characterization

  • Synthesis of Novel Piperidine Derivatives : A new derivative, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, was synthesized using 1-(4-Methoxybenzyl)piperidin-2-one. The structure was confirmed through various techniques, highlighting its significance in synthetic chemistry (Wu Feng, 2011).

Antitubercular Activity

  • Antitubercular Agents : Mannich bases derived from 1-(4-Methoxybenzyl)piperidin-2-one were evaluated for antitubercular activity. The study demonstrated notable antitubercular properties, emphasizing its therapeutic potential in tuberculosis treatment (Badiger & Khazi, 2013).

Chemical Synthesis and Potential Applications

  • Synthesis and Characterization : The compound 3,5-Bis(2-hydroxybenzylidene)piperidin-4-one was synthesized, which is structurally related to 1-(4-Methoxybenzyl)piperidin-2-one. Such compounds are significant for their potential applications in various fields, including medicinal chemistry (Eryanti et al., 2014).

Serotonin Transporter Modulation

  • Modulation of Serotonin Transporter : Certain derivatives of 1-(4-Methoxybenzyl)piperidin-2-one, particularly in the GBR series, have shown to modulate the serotonin transporter. This provides insights into their potential as pharmacotherapeutic agents for conditions like cocaine addiction (Boos et al., 2006).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-12-7-5-11(6-8-12)10-14-9-3-2-4-13(14)15/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXXQWFWZJWRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467727
Record name 1-(4-methoxybenzyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)piperidin-2-one

CAS RN

128773-73-9
Record name 1-[(4-Methoxyphenyl)methyl]-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128773-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-methoxybenzyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of potassium hydroxide (85%, 18.6 g) and tetrabutylammonium bromide (4.88 g) in toluene (250 ml) was refluxed overnight under nitrogen atmosphere using Deenschtark device. The mixture was cooled to 80° C., to which a solution of 2-piperidone (25.0 g) and 4-methoxybenzylchloride (51.3 g) in toluene (50 ml) were added dropwise. After refluxing for 8 hours, the reaction mixture was returned to room temperature and washed with water and saturated brine. The resultant was dried with magnesium sulfate, after which the solvent was distilled off under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane ethyl acetate=1:1) to give 1-(4-methoxybenzyl)piperidin-2-one (28.8 g) as a colorless oily material.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
51.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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